molecular formula C14H11NO5 B14308688 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid CAS No. 115610-40-7

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid

Cat. No.: B14308688
CAS No.: 115610-40-7
M. Wt: 273.24 g/mol
InChI Key: HNFFABULNXWPDD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of hydroxyl groups and a benzoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amino group of 2-hydroxybenzoyl chloride. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and benzoylamino groups play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is unique due to the presence of both hydroxyl and benzoylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

CAS No.

115610-40-7

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-hydroxy-2-[(2-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H11NO5/c16-8-5-6-9(14(19)20)11(7-8)15-13(18)10-3-1-2-4-12(10)17/h1-7,16-17H,(H,15,18)(H,19,20)

InChI Key

HNFFABULNXWPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O)O

Origin of Product

United States

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